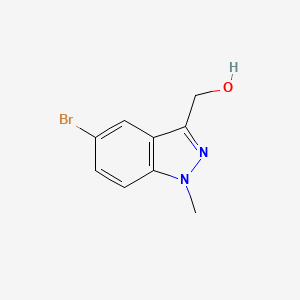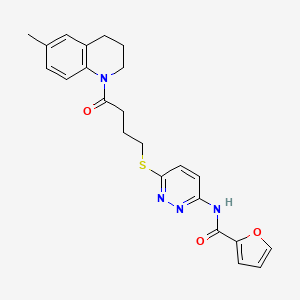
N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is an intricate chemical compound known for its diverse potential in various scientific research fields. It is comprised of a pyridazine ring, a quinoline moiety, and a furan group, making it a compound of considerable interest due to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions:
Formation of Intermediate Compounds: : The process begins with the preparation of intermediate compounds, including the quinoline and furan derivatives.
Thioether Bond Formation: : Utilizing thiolation reactions, the quinoline derivative is linked to the pyridazine ring.
Amidation Reaction: : Finally, the carboxyl group of the furan ring is converted to the carboxamide using reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrially, this compound can be synthesized through scalable processes involving automated chemical synthesis apparatus, ensuring high purity and yield. Optimization of reaction parameters such as temperature, pH, and solvent choice is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo a variety of chemical reactions:
Oxidation: : The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide, yielding quinolone derivatives.
Reduction: : Hydrogenation reactions can reduce the furan ring, transforming it into a tetrahydrofuran structure.
Substitution: : Electrophilic substitution reactions can modify the pyridazine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: : Halogens (Cl2, Br2), nitration reagents (HNO3)
Major Products Formed
Oxidized quinoline derivatives
Reduced tetrahydrofuran derivatives
Substituted pyridazine derivatives
科学的研究の応用
This compound's structure lends itself to diverse applications across various scientific domains:
Chemistry: : Utilized as a building block for synthesizing more complex molecules, serving as a valuable intermediate in organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: : Investigated for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: : Used in the development of advanced materials, owing to its unique structural properties.
作用機序
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: : It affects pathways related to cell proliferation, apoptosis, and signal transduction, which are critical in cancer research and treatment.
類似化合物との比較
N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide stands out due to its unique combination of structural elements. Similar compounds include:
N-(pyridazinyl)furan-2-carboxamides: : These lack the quinoline moiety, making them less complex.
Quinoline derivatives: : These do not include the furan ring, limiting their reactivity compared to the target compound.
Thioether-linked compounds: : Although they share the thioether bond, their lack of the pyridazine or furan components makes them structurally distinct.
特性
IUPAC Name |
N-[6-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-8-9-18-17(15-16)5-2-12-27(18)22(28)7-4-14-31-21-11-10-20(25-26-21)24-23(29)19-6-3-13-30-19/h3,6,8-11,13,15H,2,4-5,7,12,14H2,1H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEFFPYBUVLWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
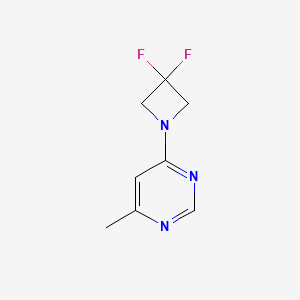
![N-benzylspiro[3.4]octan-5-amine](/img/structure/B2948423.png)
![4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2948424.png)
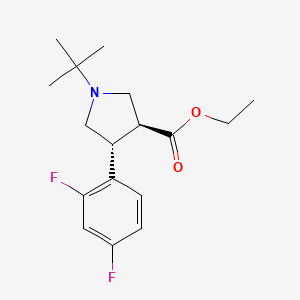
![2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2948427.png)
![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2948432.png)
![2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2948433.png)
![1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA](/img/structure/B2948434.png)
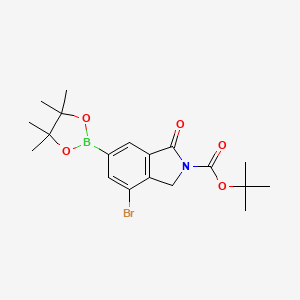

![3-[1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2948437.png)
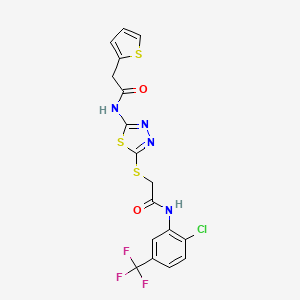
![4-[(2,4-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2948442.png)
